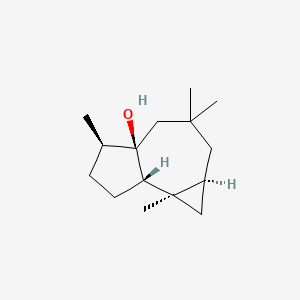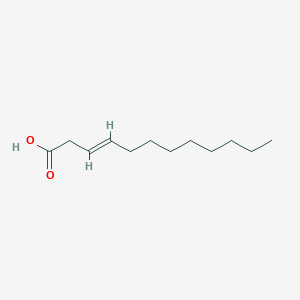
Leucanicidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leucanicidin is a novel insecticidal macrolide produced by the bacterium Streptomyces halstedii. This compound has garnered significant attention due to its potent insecticidal properties, particularly against the common army worm, Leucania separata . The structure of this compound is characterized by a 16-membered macrolide ring, making it a unique addition to the family of macrolide antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leucanicidin is primarily obtained through fermentation processes involving Streptomyces halstedii. The mycelia of Streptomyces halstedii are extracted with acetone, and the active substance is transferred to chloroform. The compound is then isolated using Silicar CC-7 column chromatography with a benzene-ethyl acetate solvent system and crystallized as needles from chloroform-hexane .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces halstedii under controlled conditions. The fermentation broth is subjected to solvent extraction, followed by chromatographic purification to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Leucanicidin undergoes various chemical reactions, including hydrolysis, acetylation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Treatment with hydrochloric acid followed by acetylation produces 2-O-methyl-1,3,4-triacetyl-α-L-rhamnose.
Glycosylation: The compound can be glycosylated using specific glycosyltransferases, resulting in derivatives with modified biological activities.
Major Products Formed:
Hydrolysis and Acetylation: Produces acetylated rhamnose derivatives.
Glycosylation: Results in glycosylated macrolides with enhanced or altered biological properties.
Scientific Research Applications
Leucanicidin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrolide structures and their reactivity.
Biology: Investigated for its insecticidal properties and potential use in pest control.
Medicine: Explored for its antibiotic properties and potential therapeutic applications.
Industry: Utilized in the development of bioinsecticides for agricultural use.
Mechanism of Action
Leucanicidin is similar to other macrolide compounds such as bafilomycins and hyglosidins. it is unique due to its glycosylated structure, which imparts distinct biological activities .
Comparison with Similar Compounds
Bafilomycins: Known for their antibiotic properties and structural similarity to leucanicidin.
Hyglosidins: Share a similar macrolide ring structure but differ in their glycosylation patterns.
This compound stands out due to its potent insecticidal activity and unique glycosylation, making it a valuable compound for both scientific research and practical applications.
Properties
Molecular Formula |
C42H70O13 |
|---|---|
Molecular Weight |
783.0 g/mol |
IUPAC Name |
(3Z,5E,11E,13E)-16-[4-[4-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |
InChI |
InChI=1S/C42H70O13/c1-21(2)37-26(7)32(53-41-39(51-13)36(46)35(45)29(10)52-41)20-42(48,55-37)28(9)34(44)27(8)38-30(49-11)16-14-15-22(3)17-24(5)33(43)25(6)18-23(4)19-31(50-12)40(47)54-38/h14-16,18-19,21,24-30,32-39,41,43-46,48H,17,20H2,1-13H3/b16-14+,22-15+,23-18+,31-19-/t24?,25?,26?,27?,28?,29-,30?,32?,33?,34?,35-,36+,37?,38?,39+,41-,42?/m0/s1 |
InChI Key |
KFLYTTUTONVURR-ZJFPNZJHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2CC(OC(C2C)C(C)C)(C(C)C(C(C)C3C(/C=C/C=C(/CC(C(C(/C=C(/C=C(/C(=O)O3)\OC)\C)C)O)C)\C)OC)O)O)OC)O)O |
Canonical SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC3C(C(C(C(O3)C)O)O)OC)O)O)OC)C |
Synonyms |
leucanicidin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



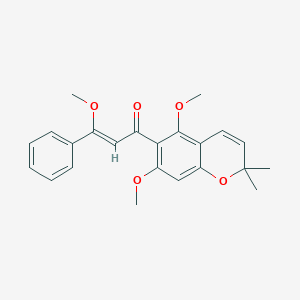
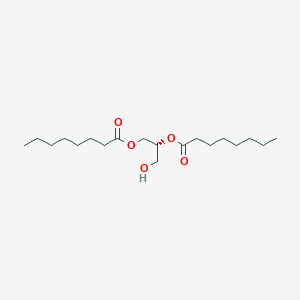
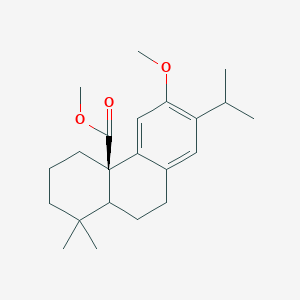
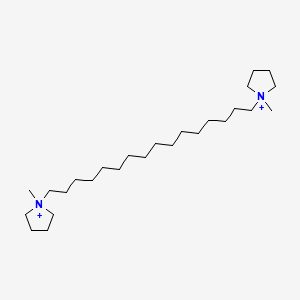



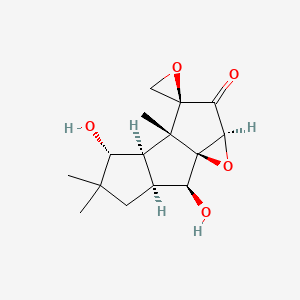

![[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-4,7,14-triacetyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] pyridine-3-carboxylate](/img/structure/B1246450.png)
